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Compound of Interest

Compound Name: 3-(1H-imidazol-2-yl)aniline

Cat. No.: B071251 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(1H-imidazol-2-yl)aniline, a

heterocyclic amine with significant potential in medicinal chemistry and materials science. This

document outlines its chemical identity, physicochemical properties, synthesis methodologies,

and known biological activities, offering a valuable resource for researchers engaged in drug

discovery and development.

Nomenclature and Chemical Identity
IUPAC Name: 3-(1H-imidazol-2-yl)aniline

Synonyms: 3-(1H-IMIDAZOL-2-YL)-PHENYLAMINE[1]

CAS Number: 161887-05-4[1]

Table 1: Chemical Identifiers
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Identifier Value

IUPAC Name 3-(1H-imidazol-2-yl)aniline

Synonyms 3-(1H-IMIDAZOL-2-YL)-PHENYLAMINE

CAS Number 161887-05-4

Molecular Formula C₉H₉N₃

Molecular Weight 159.19 g/mol

SMILES NC1=CC=CC(C2=NC=CN2)=C1

Physicochemical Properties
The physicochemical properties of 3-(1H-imidazol-2-yl)aniline are crucial for predicting its

behavior in biological systems and for designing experimental protocols.

Table 2: Physicochemical Data

Property Value Source

Topological Polar Surface Area

(TPSA)
54.7 Å² ChemScene

LogP 1.6589 ChemScene

Hydrogen Bond Acceptors 2 ChemScene

Hydrogen Bond Donors 2 ChemScene

Rotatable Bonds 1 ChemScene

Synthesis and Characterization
While a specific detailed protocol for the synthesis of 3-(1H-imidazol-2-yl)aniline is not readily

available in the cited literature, a general and plausible synthetic route can be extrapolated

from the synthesis of structurally similar compounds, such as 4-(1H-benzo[d]imidazol-2-

yl)aniline.[2] A common method involves the condensation of an appropriate diamine with a

carboxylic acid or its derivative.
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General Synthetic Protocol (Hypothetical):

A plausible synthesis could involve the reaction of 3-aminobenzamidine with a protected

glyoxal derivative, followed by deprotection and cyclization. Alternatively, a transition metal-

catalyzed cross-coupling reaction between a protected 3-bromoaniline and 2-unsubstituted

imidazole could be envisioned.

Characterization:

The characterization of the synthesized compound would typically involve the following

spectroscopic techniques:

¹H NMR: To determine the number and types of protons and their connectivity.

¹³C NMR: To identify the carbon skeleton of the molecule.

Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.[2]

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Biological and Pharmacological Profile
Imidazole derivatives are known to exhibit a wide range of biological activities, including

antimicrobial, antifungal, anticancer, and anti-inflammatory properties. While specific data for 3-
(1H-imidazol-2-yl)aniline is limited, the activities of related compounds provide strong

indications of its potential therapeutic applications.

4.1. Antimicrobial Activity:

Benzimidazole derivatives, which are structurally related to 3-(1H-imidazol-2-yl)aniline, have

shown inhibitory activity against both Gram-positive and Gram-negative bacteria, with Minimum

Inhibitory Concentration (MIC) values ranging from 25 to 200 mg/mL for some compounds

against B. subtilis, S. aureus, E. coli, and P. aeruginosa.[3]

Table 3: Representative Antimicrobial Activity of Benzimidazole Derivatives
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Compound Class Bacterial Strain MIC Range (mg/mL)

Benzimidazole Derivatives Bacillus subtilis 25 - 200

Staphylococcus aureus 25 - 200

Escherichia coli 25 - 200

Pseudomonas aeruginosa 25 - 200

4.2. Anticancer Activity:

Numerous imidazole and benzimidazole derivatives have been investigated for their anticancer

properties. For instance, certain 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives have

shown potent inhibition against JAK2/3 and Aurora A/B kinases with IC₅₀ values in the

micromolar to nanomolar range.[4] Some of these compounds also exhibited significant

cytotoxicity against cancer cell lines such as K562 (human chronic myeloid leukemia) and

HCT116 (human colon cancer).[4]

Table 4: Representative Kinase Inhibition and Cytotoxicity of Imidazole Derivatives

Compound
Class

Target Kinase
IC₅₀ Range
(µM)

Cancer Cell
Line

IC₅₀ (µM)

3-(4-phenyl-1H-

imidazol-2-

yl)-1H-pyrazole

derivatives

JAK2/3, Aurora

A/B
0.008 - 2.52 K562

6.726 (for

compound 10e)

Benzohydrazide

Hybrids

EGFR, HER2,

CDK2
7.82 - 21.48 Various -

Experimental Protocols
5.1. General Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method):

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in

a suitable broth to a concentration of approximately 5 x 10⁵ CFU/mL.
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Compound Dilution: A serial dilution of 3-(1H-imidazol-2-yl)aniline is prepared in a 96-well

microtiter plate using the appropriate broth.

Inoculation: Each well is inoculated with the standardized microbial suspension.

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the

lowest concentration of the compound that completely inhibits the visible growth of the

microorganism.

5.2. General Protocol for In Vitro Kinase Inhibition Assay:

Assay Setup: The assay is typically performed in a 96- or 384-well plate format.

Reagent Preparation: Prepare solutions of the target kinase, a suitable substrate (e.g., a

peptide), and ATP in an appropriate assay buffer.

Compound Addition: Add serial dilutions of 3-(1H-imidazol-2-yl)aniline to the assay wells.

Kinase Reaction: Initiate the reaction by adding the kinase and ATP to the wells.

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time.

Detection: The kinase activity is measured using a suitable detection method, such as a

luminescence-based assay that quantifies the amount of ADP produced. The IC₅₀ value is

then calculated.[5]

Signaling Pathways and Mechanisms of Action
The anticancer activity of many imidazole derivatives is attributed to their ability to inhibit

protein kinases, which are crucial regulators of cell signaling pathways involved in cell

proliferation, survival, and differentiation. For example, some imidazole compounds have been

shown to inhibit Janus kinases (JAKs) and Aurora kinases.[4] Inhibition of these kinases can

disrupt downstream signaling cascades, such as the STAT and Akt pathways, leading to cell

cycle arrest and apoptosis.
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This guide serves as a foundational resource for researchers interested in the chemistry and

biology of 3-(1H-imidazol-2-yl)aniline. Further experimental validation is necessary to fully

elucidate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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